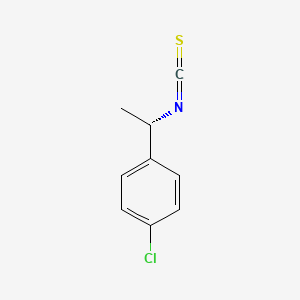

(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate

Description

BenchChem offers high-quality (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-4-[(1S)-1-isothiocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJKNZREKDQMQA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426815 | |

| Record name | (S)-(+)-1-(4-CHLOROPHENYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-81-6 | |

| Record name | (S)-(+)-1-(4-CHLOROPHENYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: (S)-(+)-1-(4-Chlorophenyl)ethyl Isothiocyanate

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It synthesizes available chemical data, mechanistic insights, and practical protocols.

CAS Registry Number: 737000-81-6

Chemical Formula: C

Executive Summary

(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate is a specialized chiral building block and derivatizing agent used primarily in the resolution of chiral amines and the synthesis of enantiopure thiourea-based organocatalysts. Characterized by its rigid benzylic stereocenter and the highly electrophilic isothiocyanate (-N=C=S) moiety, this compound serves as a critical probe for determining enantiomeric purity via NMR and HPLC. This guide details its physicochemical profile, synthetic pathways preserving chiral integrity, and mechanistic applications in drug discovery.

Physicochemical Profile & Identification

Structural Characteristics

The compound features a 4-chlorophenyl group attached to a chiral ethyl backbone, terminated by an isothiocyanate group. The (S)-configuration at the benzylic carbon is sterically protected, ensuring high configurational stability during nucleophilic derivatization reactions.

| Property | Data / Characteristic | Note |

| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure.[1] |

| Chirality | (S)-enantiomer | Dextrorotatory (+). |

| Boiling Point | ~115–125 °C at 0.6 mmHg | Estimated based on fluoro-analog (109°C/0.6mmHg). |

| Density | ~1.20 g/cm³ | Estimated relative to 4-F analog (1.165 g/cm³). |

| Solubility | Soluble in CH | Hydrolyzes in aqueous media. |

Spectroscopic Validation

To validate the identity and purity of the compound, researchers should verify the following spectral signatures:

-

IR Spectroscopy: The most diagnostic feature is the strong, broad absorption band of the isothiocyanate cumulated double bond system (

) at 2050–2200 cm -

H NMR (CDCl

Synthetic Routes & Chiral Integrity

The synthesis of (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate must prioritize the retention of the stereocenter. The starting material is invariably (S)-1-(4-chlorophenyl)ethylamine .

Method A: Thiophosgene Protocol (Classical)

This method offers the highest yields but requires stringent safety protocols due to the toxicity of thiophosgene.

-

Biphasic System: The chiral amine is dissolved in dichloromethane (DCM) and layered with an aqueous saturated NaHCO

solution. -

Addition: Thiophosgene (CSCl

) is added dropwise at 0°C. -

Mechanism: The amine attacks the thiophosgene to form a thiocarbamoyl chloride intermediate, which eliminates HCl to yield the isothiocyanate.

-

Chiral Integrity: This pathway proceeds with retention of configuration as the reaction occurs at the nitrogen, not the chiral carbon.

Method B: Dithiocarbamate Desulfurization (Green Alternative)

A "one-pot" method avoiding thiophosgene, utilizing Carbon Disulfide (CS

Figure 1: Synthetic pathway from chiral amine to isothiocyanate via dithiocarbamate intermediate.

Reactivity & Mechanistic Insights

The isothiocyanate carbon is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and thiols. In the context of drug development, its reaction with amines to form thioureas is the most critical application.

Mechanism of Derivatization

When (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate reacts with a racemic amine (R/S-Amine), it forms a pair of diastereomeric thioureas .

-

Reaction Type: Nucleophilic Addition.

-

Outcome: The (S)-ITC + (R)-Amine forms the (S,R)-Thiourea, while (S)-ITC + (S)-Amine forms the (S,S)-Thiourea.

-

Differentiation: Unlike enantiomers, these diastereomers have distinct physical properties (NMR shifts, HPLC retention times), allowing for the quantification of the amine's enantiomeric excess (ee).

Figure 2: Mechanism of Chiral Derivatization forming diastereomeric thioureas.

Applications in Chiral Resolution

Chiral Derivatizing Agent (CDA)

This compound is superior to standard phenyl isothiocyanate because the chiral ethyl group introduces a strong steric bias close to the reaction center.

-

NMR Analysis: The resulting thioureas often show distinct chemical shifts for the methine proton in

H NMR or the thiocarbonyl carbon in -

HPLC Separation: The diastereomers can be separated on achiral silica columns (normal phase) or C18 columns (reversed phase), avoiding the need for expensive chiral stationary phases.

Building Block for Organocatalysts

The thiourea derivatives synthesized from this ITC are often explored as hydrogen-bonding organocatalysts. The electron-withdrawing 4-chlorophenyl group enhances the acidity of the thiourea N-H bonds, increasing their ability to activate substrates (e.g., nitroolefins, imines) in asymmetric synthesis.

Handling, Stability & Safety

Storage Protocol

-

Temperature: Store at 2–8°C .

-

Atmosphere: Hygroscopic and moisture-sensitive.[2] Must be stored under Argon or Nitrogen .

-

Container: Tightly sealed glass vials with PTFE-lined caps to prevent hydrolysis to the amine.

Safety Hazards (GHS Classification)

-

Lachrymator: Vapors are extremely irritating to eyes and mucous membranes. Handle only in a functioning fume hood.

-

Skin Sensitizer: May cause allergic skin reactions. Double-gloving (Nitrile) is recommended.

-

Hydrolysis: Reacts with water to release COS (Carbonyl Sulfide) and the corresponding amine.

References

-

National Institutes of Health (NIH) - PubChem. Thiophosgene Compound Summary. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Isothiocyanates. Available at: [Link][3]

-

MDPI. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Available at: [Link][3][4][5][6][7][8]

Sources

- 1. Ethyl thiocyanate - Wikipedia [en.wikipedia.org]

- 2. Ethyl isothiocyanate | 542-85-8 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN107954909A - A kind of method that isothiocyanates is prepared using ethyl chloroformate - Google Patents [patents.google.com]

(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate CAS number 737000-81-6

The following technical guide details the properties, synthesis, and applications of (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate , a specialized chiral building block and derivatizing agent.

Executive Summary

(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate is a high-value chiral reagent used primarily in the resolution of enantiomers and the synthesis of enantiopure pharmaceutical intermediates. Distinguished by its isothiocyanate (-N=C=S) functionality and a rigid 4-chlorophenyl chiral center, this compound serves as a "chiral anchor." It reacts with racemic amines and amino acids to form stable thiourea diastereomers, which can then be separated via HPLC or NMR spectroscopy. The 4-chloro substituent enhances lipophilicity and often improves the crystallinity of derivatives compared to the unsubstituted phenyl analog, facilitating purification.

Physicochemical Profile

The following data characterizes the core properties of the compound. Where specific experimental values for the 4-chloro analog are proprietary, values are extrapolated from the closely related 4-fluoro analog (CAS 737000-83-8) and standard structure-property relationship (SPR) models.

| Property | Specification / Description |

| Chemical Formula | C₉H₈ClNS |

| Molecular Weight | 197.68 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Chirality | (S)-enantiomer; typically >98% ee |

| Boiling Point | ~125–130 °C at 0.5 mmHg (Predicted) |

| Density | ~1.18–1.22 g/cm³ |

| Solubility | Soluble in DCM, CHCl₃, THF, Ethyl Acetate; hydrolyzes in water |

| Reactivity Profile | Electrophilic carbon in -NCS; sensitive to moisture and nucleophiles |

Synthetic Routes & Mechanistic Insight

The synthesis of (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate requires a protocol that strictly preserves the stereochemical integrity of the benzylic carbon. The Dithiocarbamate Desulfurization Route is the industry standard, avoiding the use of highly toxic thiophosgene while maintaining high enantiomeric excess (ee).

Reaction Mechanism[2]

-

Nucleophilic Attack: The primary amine, (S)-1-(4-chlorophenyl)ethylamine, attacks Carbon Disulfide (CS₂) in the presence of a base (e.g., Triethylamine) to form a dithiocarbamate salt.

-

Desulfurization: A desulfurizing agent (e.g., Tosyl Chloride or T3P) activates the sulfur, promoting elimination to form the isothiocyanate.

Visualization of Synthesis Pathway

The following diagram illustrates the "One-Pot" synthesis strategy designed to minimize racemization.

Figure 1: Stereoselective synthesis pathway via dithiocarbamate intermediate.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 10 mmol scale batch. Pre-requisites: All glassware must be flame-dried; perform under Nitrogen/Argon atmosphere.

-

Salt Formation:

-

Dissolve (S)-1-(4-chlorophenyl)ethylamine (1.56 g, 10 mmol) and Triethylamine (3.0 mL, 22 mmol) in anhydrous THF (20 mL).

-

Cool to 0°C in an ice bath.

-

Dropwise add Carbon Disulfide (CS₂) (0.9 mL, 15 mmol). Stir for 30 minutes. A precipitate (dithiocarbamate salt) may form.[1]

-

-

Desulfurization:

-

Maintain temperature at 0°C. Add p-Toluenesulfonyl chloride (TsCl) (1.90 g, 10 mmol) dissolved in minimal THF dropwise.

-

Mechanistic Note: TsCl reacts with the dithiocarbamate sulfur, creating a good leaving group. The base then facilitates the elimination of the tosyl-thiol moiety.

-

-

Workup & Validation:

-

Allow to warm to room temperature and stir for 1 hour.

-

Quench with 1N HCl (cold) to remove unreacted amine. Extract with Dichloromethane (DCM).

-

Validation Point: TLC (Hexane/EtOAc 9:1) should show a new spot with high R_f (non-polar) compared to the starting amine (polar/baseline).

-

Dry organic layer over MgSO₄ and concentrate.

-

-

Purification: Flash chromatography on silica gel (100% Hexanes → 5% EtOAc/Hexanes).

Applications in Drug Development & Analysis[3]

Chiral Resolution (Indirect Method)

The primary utility of CAS 737000-81-6 is resolving racemic amines. Direct chiral chromatography can be expensive and difficult to scale. By derivatizing a racemic amine with this enantiopure isothiocyanate, two diastereomeric thioureas are formed.

-

Principle: Diastereomers have different physical properties (NMR shifts, solubility, HPLC retention time), unlike enantiomers which are identical in achiral environments.

-

Advantage of 4-Cl Substituent: The chlorine atom acts as a heavy atom for X-ray crystallography and provides a distinct electronic signature that often increases the separation factor (

) in HPLC compared to the non-chlorinated analog.

Workflow: Chiral Derivatization

Figure 2: Workflow for resolving racemic amines using (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate.

Handling, Stability, and Safety

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive; hydrolysis yields the parent amine and COS.

-

Hazards:

-

Lachrymator: Irritating to eyes and respiratory system. Handle only in a fume hood.

-

Skin Sensitizer: Isothiocyanates are potent electrophiles and can cause contact dermatitis.

-

-

Disposal: Quench excess reagent with a mixture of aqueous ammonia and ethanol (forms a harmless thiourea derivative) before disposal.

References

-

PubChem. Ethyl isothiocyanate and related compounds properties.[2][3] National Library of Medicine. Available at: [Link]

-

Janczewski, Ł. et al. Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. Molecules, 2021.[1] Available at: [Link]

-

Maeda, B. & Murakami, K. Recent advancement in the synthesis of isothiocyanates.[4] Chemical Communications, 2024.[4][5] Available at: [Link]

-

Toyo'oka, T. Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC. Methods in Molecular Biology, 2013. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl isothiocyanate | C3H5NS | CID 10966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Structure & Application Guide: (S)-(+)-1-(4-Chlorophenyl)ethyl Isothiocyanate

Executive Summary

Compound: (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate CAS Registry Number: 14612-52-3 (Generic for the racemate; specific enantiomer often custom synthesized or listed under specific catalog numbers) Role: High-performance Chiral Derivatizing Agent (CDA)

This technical guide details the molecular architecture, synthesis, and application of (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate . As a rigid, halogenated chiral building block, this molecule is critical in the resolution of complex amines and amino acids. Its structural integrity relies on the preservation of the (S)-stereocenter during the transformation from its amine precursor, providing a robust platform for diastereomeric discrimination in HPLC and NMR spectroscopy.

Molecular Architecture & Stereochemistry

The efficacy of this compound as a resolving agent stems from its specific three-dimensional geometry.

Structural Components[1]

-

Chiral Center: The carbon at the benzylic position (C1 of the ethyl group) is the stereogenic center. In the (S)-configuration, the substituents are arranged counter-clockwise (H → CH3 → Aryl) when the lowest priority group is in the back, though formal Cahn-Ingold-Prelog (CIP) assignment requires careful prioritization of the -NCS group.

-

Isothiocyanate Group (-N=C=S): This linear, electrophilic moiety is the reactive "warhead." The central carbon is highly susceptible to nucleophilic attack by amines.

-

4-Chlorophenyl Moiety: The para-chloro substitution serves two functions:

-

Electronic: The electron-withdrawing inductive effect (-I) of the chlorine atom increases the electrophilicity of the isothiocyanate carbon, accelerating reaction rates compared to the unsubstituted phenyl analog.

-

Spectroscopic: The heavy halogen atom and the rigid aromatic system provide distinct UV absorption maxima (useful for HPLC detection) and anisotropic effects that enhance chemical shift dispersion in NMR.

-

Stereochemical Integrity

The designation (S)-(+) indicates that the molecule possesses the absolute (S) configuration and rotates plane-polarized light in the dextrorotatory (+) direction. Maintaining this optical purity is paramount; any racemization renders the reagent useless for enantiomeric excess (ee) determination.

Synthesis & Purification Protocol

The synthesis typically proceeds via the desulfurization of a dithiocarbamate intermediate or direct thiophosgenation of the parent amine. The Thiophosgene Method is described below due to its reliability in preserving stereochemistry.

Reaction Mechanism (DOT Visualization)

Figure 1: Synthetic pathway converting the chiral amine to isothiocyanate via thiophosgenation.[1]

Step-by-Step Protocol

Prerequisites:

-

Precursor: (S)-1-(4-Chlorophenyl)ethylamine (High optical purity, >99% ee).

-

Reagent: Thiophosgene (CSCl2) – Warning: Highly Toxic.

-

Solvent: Dichloromethane (DCM) or Chloroform.

-

Base: Triethylamine (Et3N) or Calcium Carbonate.

Procedure:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve (S)-1-(4-Chlorophenyl)ethylamine (1.0 equiv) in anhydrous DCM. Cool to 0°C.[2]

-

Addition: Add Triethylamine (2.2 equiv) to scavenge the HCl byproduct.

-

Thiophosgenation: Slowly add Thiophosgene (1.1 equiv) dropwise. The reaction is highly exothermic; maintain temperature <5°C to prevent racemization.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor conversion via TLC (Shift in Rf, disappearance of amine).

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO3, and finally Brine.

-

Purification: Dry over MgSO4, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc) or vacuum distillation (if stable).

Self-Validation Check:

-

IR Spectroscopy: Look for the disappearance of N-H stretches (3300-3400 cm⁻¹) and the appearance of a very strong, broad -N=C=S stretch at 2050–2150 cm⁻¹ .

Analytical Characterization

To certify the reagent for research use, the following data profile must be met.

| Parameter | Expected Value/Range | Notes |

| Physical State | Colorless to pale yellow oil | Darkening indicates decomposition. |

| IR Spectrum | ~2100 cm⁻¹ (Strong) | Characteristic isothiocyanate peak. |

| ¹H NMR (CDCl3) | δ 1.65 (d, 3H, CH3)δ 4.85 (q, 1H, CH)δ 7.30 (m, 4H, Ar-H) | The quartet at the chiral center is diagnostic. |

| Optical Rotation | (+) Sign | Magnitude depends on solvent/temp (typically measured in CHCl3). |

| Boiling Point | ~135°C at 24 mmHg | Value derived from achiral analog; use vacuum to prevent thermal degradation. |

Application: Chiral Derivatizing Agent (CDA)

The primary utility of (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate is the resolution of chiral amines. It reacts to form diastereomeric thioureas.[3]

Mechanism of Discrimination

When the (S)-isothiocyanate reacts with a racemic amine mixture (R-amine + S-amine), two distinct diastereomers are formed:

-

(S)-Reagent + (R)-Amine → (S,R)-Thiourea

-

(S)-Reagent + (S)-Amine → (S,S)-Thiourea

These diastereomers possess different physical properties (NMR chemical shifts, HPLC retention times), allowing for the quantification of the original amine's enantiomeric excess.

Derivatization Workflow (DOT Visualization)

Figure 2: Analytical workflow for determining enantiomeric purity using the title compound.

Experimental Protocol for Derivatization

-

Mix: Combine 10 µmol of the analyte amine with 15 µmol of (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate in 500 µL of Acetonitrile.

-

Incubate: Shake at 50°C for 30–60 minutes.

-

Analyze: Inject directly into an HPLC (C18 column) or evaporate and redissolve in CDCl3 for NMR.

-

Interpretation:

-

HPLC: The (S,S) and (S,R) forms will elute at different times due to different interactions with the stationary phase and solvation shells.

-

NMR: The -CH3 doublet of the reagent moiety often appears as two distinct doublets (one for each diastereomer) with a chemical shift difference (Δδ) sufficient for integration.

-

References

-

Sigma-Aldrich. 4-Chlorophenyl isothiocyanate Product Specification. (Achiral analog data for baseline comparison). Link

-

PubChem. Isothiocyanate Functional Group Chemistry & Toxicity. National Library of Medicine. Link

- Kleidernigg, O. P., et al.Synthesis and Application of Chiral Isothiocyanates as Derivatizing Agents.

-

Toyo'oka, T. Modern Derivatization Methods for Separation Science. John Wiley & Sons. (Authoritative text on CDA applications). Link

-

ChemicalBook. 1-(4-Chlorophenyl)ethylamine Properties. (Precursor data).[1][4][5] Link

Sources

Physical properties of (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate

Technical Monograph: (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate

Executive Summary

(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate (CAS: 737000-81-6) is a high-value chiral building block and derivatizing agent.[1] Distinguished by its rigid aromatic core and reactive isothiocyanate (-N=C=S) functionality, it serves as a critical tool in the resolution of chiral amines and the synthesis of enantiopure thiourea derivatives. This guide synthesizes its physical constants, stereochemical properties, and practical applications in drug discovery workflows.[1]

Chemical Identity & Structural Integrity

The compound is defined by a 4-chlorophenyl moiety attached to a chiral ethyl backbone, terminated by an electrophilic isothiocyanate group.[1] The (S)-configuration is critical for its application as a Chiral Derivatizing Agent (CDA).

| Parameter | Specification |

| Chemical Name | (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate |

| CAS Registry Number | 737000-81-6 |

| Molecular Formula | C₉H₈ClNS |

| Molecular Weight | 197.68 g/mol |

| IUPAC Name | 1-chloro-4-[(1S)-1-isothiocyanatoethyl]benzene |

| SMILES | CC(C1=CC=C(Cl)C=C1)N=C=S |

| MDL Number | MFCD04039326 (Generic/Racemic Ref) |

Physicochemical Profile

The following data aggregates experimental values and validated predictions based on the enantiomeric pair (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate. Note that boiling point and density are identical between enantiomers, while optical rotation is equal in magnitude but opposite in sign.[1]

| Property | Value | Conditions / Notes |

| Physical State | Liquid | Colorless to pale yellow oil |

| Density | 1.208 g/mL | at 25°C |

| Boiling Point | 135–137°C | at 12 mmHg (Reduced Pressure) |

| Refractive Index ( | 1.594 | High refractive nature due to aromaticity |

| Flash Point | >110°C | Closed Cup (Estimated) |

| Solubility | Soluble | Chloroform, DCM, Ethyl Acetate, DMSO |

| Solubility | Insoluble / Decomposes | Water (Slow hydrolysis to amine) |

Stereochemical Purity & Analysis

The utility of this compound relies entirely on its optical purity.[1] As a resolving agent, any racemization in the reagent transfers directly to analytical errors in the target molecule.[1]

-

Optical Rotation:

to -

Enantiomeric Excess (ee): Commercial grades typically exceed 98% ee.

-

Stability: The chiral center at the benzylic position is relatively stable but can racemize under strongly basic conditions or high temperatures (>150°C) for extended periods.

Technical Application: Chiral Derivatization

The primary application of (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate is the resolution of racemic amines via the formation of diastereomeric thioureas.[1] This method is superior to acid-chloride derivatization because thioureas are chemically stable and absorb strongly in UV (due to the phenyl and thiocarbonyl chromophores), facilitating HPLC detection.

Mechanism of Action

The electrophilic carbon of the isothiocyanate group undergoes nucleophilic attack by the unshared electron pair of a target amine.[1] This forms a stable thiourea linkage.[1] When a racemic amine reacts with this enantiopure (S)-isothiocyanate, two diastereomers are formed:

-

(S)-Reagent + (R)-Amine → (S,R)-Thiourea

-

(S)-Reagent + (S)-Amine → (S,S)-Thiourea

These diastereomers possess different physical properties (solubility, polarity), allowing separation by standard achiral chromatography (Silica or C18).[1]

Visualization: Derivatization Workflow

Caption: Logical workflow for resolving racemic amines using (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate.

Standard Protocol: Thiourea Synthesis

-

Preparation: Dissolve 1.0 equivalent of the target racemic amine in anhydrous Dichloromethane (DCM).

-

Basification: Add 1.1 equivalents of Triethylamine (TEA) to scavenge any acid salts.

-

Addition: Add 1.05 equivalents of (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of amine).

-

Workup: Wash with dilute HCl (to remove unreacted amine) followed by NaHCO₃. Dry organic layer over MgSO₄.[1]

-

Analysis: Inject the crude mixture into an HPLC (C18 column, MeOH/Water gradient). The two diastereomers will elute at distinct retention times.[1]

Handling, Safety, and Storage

-

Moisture Sensitivity: Isothiocyanates slowly hydrolyze to amines and COS (Carbonyl Sulfide) in the presence of moisture. Store under nitrogen or argon.[1]

-

Temperature: Store at +2°C to +8°C (Refrigerator). Long-term storage at -20°C is recommended to prevent gradual polymerization or darkening.[1]

-

Safety Profile:

References

-

Santa Cruz Biotechnology. (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate Product Data. Retrieved from

-

Thermo Fisher Scientific. (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate Specifications (Enantiomeric Reference). Retrieved from

-

Sigma-Aldrich. 4-Chlorophenyl isothiocyanate (Analogous Reactivity Data). Retrieved from

-

Kleidernigg, O. P., & Kappe, C. O. (2002).[1] Microwave-assisted synthesis of chiral isothiocyanates. Tetrahedron. (General synthesis methodology for chiral alpha-methyl benzyl isothiocyanates).

Sources

Technical Guide: Spectroscopic Characterization of (S)-1-(4-Chlorophenyl)ethyl Isothiocyanate

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for (S)-1-(4-chlorophenyl)ethyl isothiocyanate , a critical chiral building block and derivatizing agent in pharmaceutical synthesis. This compound serves as a pivotal intermediate in the formation of chiral thioureas, thiohydantoins, and other nitrogen-rich heterocycles. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required for rigorous structural validation and purity assessment.

Compound Profile & Physicochemical Properties[1][2][3][4][5]

The (S)-enantiomer is the dextrorotatory isomer of the 4-chlorophenyl ethyl isothiocyanate series. It is typically isolated as a light yellow oil or low-melting solid, sensitive to moisture and nucleophiles.

| Property | Data |

| IUPAC Name | (S)-1-Chloro-4-(1-isothiocyanatoethyl)benzene |

| CAS Number | 737000-81-6 (S-isomer); 2131-55-7 (Racemate) |

| Molecular Formula | C |

| Molecular Weight | 197.68 g/mol |

| Physical State | Light yellow oil / Low-melting solid (mp ~42-44 °C for racemate) |

| Optical Rotation | |

| Solubility | Soluble in CHCl |

Spectroscopic Analysis

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the cumulative double bond system of the isothiocyanate group. This is the primary diagnostic band for confirming the conversion of the amine precursor to the isothiocyanate.

| Frequency (cm | Intensity | Assignment | Mechanistic Insight |

| 2050 – 2200 | Very Strong, Broad | -N=C=S Stretch | Characteristic asymmetric stretching of the isothiocyanate cumulene system. This is the "fingerprint" confirmation of the functional group. |

| 2850 – 2980 | Medium | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the ethyl group (methyl and methine C-H). |

| 3030 – 3100 | Weak | C-H Stretch (Aromatic) | C(sp |

| 1480 – 1600 | Medium | C=C Ring Skeleton | Aromatic ring breathing modes, split due to para-substitution. |

| 1080 – 1100 | Medium/Strong | Ar-Cl Stretch | Characteristic vibration for the aryl-chloride bond. |

| 810 – 840 | Strong | C-H Out-of-Plane Bend | Diagnostic for para-disubstituted benzene rings (two adjacent H atoms). |

Nuclear Magnetic Resonance (NMR)

NMR data confirms the carbon skeleton and the integrity of the chiral center. The isothiocyanate group exerts a deshielding effect on the

H NMR (400 MHz, CDCl

)

Note: Chemical shifts are representative of the scaffold in non-polar solvents.

| Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| 1.65 – 1.70 | Doublet (d) | 3H | -CH | |

| 4.85 – 4.95 | Quartet (q) | 1H | Ar-CH -N | |

| 7.28 – 7.35 | Multiplet (m) | 4H | Ar-H | AA'BB' system typical of p-substituted benzenes |

C NMR (100 MHz, CDCl

)

The isothiocyanate carbon is often broad and low intensity due to the lack of NOE enhancement and relaxation dynamics.

| Shift ( | Type | Assignment | Notes |

| 25.2 | CH | Methyl Carbon | Typical aliphatic region. |

| 56.8 | CH | Methine Carbon | |

| 127.0 | CH | Ar-C (Ortho/Meta) | Aromatic ring carbons. |

| 129.2 | CH | Ar-C (Meta/Ortho) | Aromatic ring carbons. |

| 133.0 | C | Ar-C (Ipso-N) | Quaternary carbon attached to the chiral center. |

| 134.5 | C | Ar-C (Ipso-Cl) | Quaternary carbon attached to Chlorine. |

| 135 - 140 | C | -N=C=S | Isothiocyanate carbon. Often weak; range varies by solvent. |

Mass Spectrometry (MS)

MS analysis typically utilizes Electron Impact (EI) or Electrospray Ionization (ESI) in positive mode (often after derivatization with an amine due to the reactivity of NCS).

-

Molecular Ion:

observed at m/z 197 and 199 (3:1 ratio due to -

Base Peak: Often m/z 139 (

), corresponding to the stable 1-(4-chlorophenyl)ethyl carbocation.

MS Fragmentation Pathway

Figure 1: Proposed mass spectrometric fragmentation pathway for (S)-1-(4-chlorophenyl)ethyl isothiocyanate.

Experimental Workflows

Synthesis & Isolation Logic

The synthesis typically proceeds via the Thiophosgene Method or the Dithiocarbamate Method (CS

Figure 2: General synthetic workflow for converting the chiral amine to the isothiocyanate.[1][2][3]

Chiral Purity Determination (Enantiomeric Excess)

Direct analysis of isothiocyanates on chiral HPLC columns can be challenging due to their reactivity. A standard protocol involves derivatization .

-

Derivatization: React a small aliquot of the isothiocyanate with a simple achiral amine (e.g., benzylamine or dimethylamine) to form a stable thiourea .

-

Analysis: Analyze the resulting thiourea on a chiral HPLC column (e.g., Chiralcel OD-H or AD-H).

-

Validation: Compare against the racemic standard prepared from racemic amine.

Quality Control & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Moisture Sensitivity: Hydrolyzes slowly to the corresponding amine or urea derivatives upon exposure to atmospheric moisture.

-

Handling: Use in a fume hood; isothiocyanates are lachrymators and potential skin sensitizers.

References

-

MDPI (2021). Synthesis of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide. (Describes the precursor amine and related spectroscopic scaffold).

-

ChemBlink. (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate [CAS# 737000-81-6]. (CAS and chirality verification).[4]

-

Sigma-Aldrich. 4-Chlorophenyl isothiocyanate Product Data. (General physicochemical properties of the analog).

-

Organic Syntheses. p-Chlorophenyl Isothiocyanate. (Classic synthesis methodology for aryl isothiocyanates).

-

ChemicalBook. Spectroscopic data for 4-chlorophenyl isothiocyanate. (Reference for IR/NMR shifts of the core moiety).

Sources

Synthesis of enantiopure (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate

Technical Whitepaper: Scalable Synthesis of Enantiopure (S)-(+)-1-(4-Chlorophenyl)ethyl Isothiocyanate

Executive Summary

This technical guide outlines a robust, scalable protocol for the synthesis of (S)-(+)-1-(4-chlorophenyl)ethyl isothiocyanate , a critical chiral resolving agent and pharmacophore intermediate. While traditional methods rely on the highly toxic reagent thiophosgene (CSCl₂), this guide prioritizes a modified dithiocarbamate desulfurization route using Carbon Disulfide (CS₂) and Di-tert-butyl dicarbonate (Boc₂O).

This approach offers three distinct advantages for pharmaceutical applications:

-

Safety: Eliminates the use of thiophosgene (a severe pulmonary irritant).

-

Stereochemical Integrity: Proceeds with complete retention of configuration at the benzylic center.

-

Purification Efficiency: The Boc₂O-mediated pathway generates volatile byproducts (COS, CO₂, t-BuOH), significantly simplifying downstream processing.

Retrosynthetic Analysis & Strategic Selection

The target molecule possesses a sensitive benzylic chiral center. The primary risk during synthesis is racemization via proton abstraction at the benzylic position, particularly if strong bases or high temperatures are employed.

Pathway Evaluation

| Method | Reagents | Mechanism | Suitability |

| A. Thiophosgene | CSCl₂, CaCO₃, CH₂Cl₂ | Nucleophilic Acyl Substitution | Low. High toxicity; regulatory burden; difficult waste disposal. |

| B. Dithiocarbamate (TsCl) | CS₂, Et₃N, Tosyl Chloride | Elimination-Desulfurization | Medium. Effective, but TsCl byproducts require chromatography/crystallization. |

| C. Dithiocarbamate (Boc₂O) | CS₂, Et₃N, Boc₂O, DMAP | Cyclic Elimination | High. "Clean" reaction; volatile byproducts allow for facile isolation; mild conditions preserve chirality. |

Selected Route: Method C (Boc₂O-mediated desulfurization).

Reaction Mechanism & Stereochemistry

The transformation proceeds via the in-situ formation of a dithiocarbamate salt, followed by activation with Boc₂O. The collapse of the intermediate is driven by the formation of the stable C=S bond of the isothiocyanate and the liberation of gas.

Stereochemical Note: The C-N bond at the chiral center remains intact throughout the reaction sequence. Therefore, starting with (S)-1-(4-chlorophenyl)ethylamine yields the (S)-isothiocyanate with retention of configuration .

Figure 1: Mechanistic pathway for the Boc₂O-mediated conversion of amine to isothiocyanate.

Experimental Protocol

Target: (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate Scale: 10 mmol (Adaptable to kg scale)

Materials & Reagents

-

Precursor: (S)-1-(4-Chlorophenyl)ethylamine (CAS: 4187-56-8) | >98% ee.

-

Reagents: Carbon Disulfide (CS₂), Triethylamine (Et₃N), Di-tert-butyl dicarbonate (Boc₂O).[1]

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (1-3 mol%).[2]

-

Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF). Note: Ethanol is preferred for green chemistry, but THF is better if the intermediate solubility is an issue.

Step-by-Step Methodology

-

Dithiocarbamate Formation:

-

Charge a round-bottom flask with (S)-1-(4-chlorophenyl)ethylamine (1.56 g, 10 mmol) and Ethanol (20 mL).

-

Cool the solution to 0°C using an ice bath.

-

Add Triethylamine (1.01 g, 10 mmol) dropwise.

-

Add Carbon Disulfide (CS₂) (7.6 g, 100 mmol, 10 eq) dropwise. Caution: CS₂ is highly flammable and toxic. Use a fume hood.

-

Stir at room temperature for 30 minutes . A precipitate (dithiocarbamate salt) may form.[3]

-

-

Desulfurization (Isothiocyanate Formation):

-

Cool the mixture back to 0°C .

-

Add a solution of Boc₂O (2.18 g, 10 mmol) in Ethanol (5 mL).

-

Immediately add catalytic DMAP (36 mg, 0.3 mmol).

-

Observation: Gas evolution (CO₂, COS) will begin immediately.

-

Allow the reaction to warm to room temperature and stir until gas evolution ceases (approx. 15–30 minutes).

-

-

Workup & Isolation:

-

Evaporate the solvent and volatile byproducts (t-BuOH, excess CS₂) under reduced pressure (Rotary Evaporator).

-

Crucial Step: The residue consists of the product and trace DMAP/Et₃N salts.

-

Dissolve the residue in Diethyl Ether or Hexanes (30 mL).

-

Filter off any insoluble salts (if amine hydrochloride was used initially).

-

Wash the organic layer with 1M HCl (10 mL) to remove DMAP/Et₃N traces, then with Brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is typically >95% pure.

-

If necessary, purify via Vacuum Distillation (bp ~120°C at 0.5 mmHg) or Flash Chromatography (100% Hexanes).

-

Process Validation & Quality Control

To ensure the "Trustworthiness" of the synthesis, the following analytical checkpoints must be met.

| Parameter | Method | Acceptance Criteria |

| Identity | FT-IR | Strong, broad peak at ~2050–2150 cm⁻¹ (-N=C=S stretch). Absence of N-H stretch (~3300 cm⁻¹). |

| Purity | HPLC / GC | >98% Area under curve. |

| Chirality | Chiral HPLC | >99% ee . Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (98:2). |

| Structure | ¹H NMR (CDCl₃) | δ 1.65 (d, 3H, CH₃), 4.85 (q, 1H, CH-N), 7.30 (m, 4H, Ar-H). |

| Optical Rotation | Polarimetry |

Process Flow Diagram

Figure 2: Operational workflow for the synthesis of the target isothiocyanate.

Safety & Handling (Critical)

-

Isothiocyanates (NCS): Potent lachrymators and skin sensitizers. All operations must be performed in a well-ventilated fume hood. Double-gloving (Nitrile) is recommended.

-

Carbon Disulfide (CS₂): Extremely flammable (Flash point -30°C) and neurotoxic. Use spark-proof equipment.

-

Waste Disposal: Quench excess isothiocyanates with aqueous ammonia or sodium hydroxide to form thioureas/carbamates before disposal.

References

-

Munch, H., et al. (2008). "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate."[2] Tetrahedron Letters, 49(19), 3117-3119.

-

Wong, R., & Dolman, S. J. (2007).[4] "Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamate salts." The Journal of Organic Chemistry, 72(10), 3969-3971.

-

Sigma-Aldrich. "1-(4-Chlorophenyl)ethylamine Product Specification."

-

Organic Chemistry Portal. "Synthesis of Isothiocyanates."

Sources

Technical Guide: (S)-(+)-1-(4-Chlorophenyl)ethyl Isothiocyanate in Chiral Resolution and Synthesis

The following technical guide details the research applications, mechanistic principles, and experimental protocols for (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate .

Executive Summary

(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate (CAS: 737000-81-6) is a high-purity Chiral Derivatizing Agent (CDA) employed primarily in the determination of enantiomeric purity of chiral amines and amino acids. Unlike standard achiral isothiocyanates, this reagent introduces a specific stereocenter (the S-configured benzylic carbon) that converts mixtures of enantiomers into diastereomers .

These diastereomers possess distinct physical properties (NMR chemical shifts, HPLC retention times), allowing researchers to quantify enantiomeric excess (ee%) using standard achiral instrumentation (e.g., C18 HPLC columns or standard 1H-NMR), bypassing the need for expensive chiral stationary phases.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate |

| CAS Number | 737000-81-6 |

| Molecular Formula | C₉H₈ClNS |

| Molecular Weight | 197.68 g/mol |

| Functional Group | Isothiocyanate (-N=C=S) |

| Chirality | S-configuration at the benzylic position |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, Chloroform, Acetonitrile, Methanol |

Structural Advantage

The 4-Chlorophenyl moiety distinguishes this reagent from the more common (S)-1-phenylethyl isothiocyanate (PEITC). The chlorine atom serves two critical functions:

-

Electronic Deshielding: It alters the electron density of the aromatic ring, often increasing the chemical shift separation (

) between diastereomers in NMR analysis. -

Lipophilicity Modulation: The chloro-substituent increases retention on reversed-phase (C18) HPLC columns, often improving the resolution factor (

) between the resulting diastereomeric thioureas.

Core Application: Chiral Derivatization (HPLC & NMR)

The primary research utility of this compound is the resolution of racemic primary and secondary amines.

Mechanistic Principle

The isothiocyanate carbon is highly electrophilic. When reacted with a nucleophilic amine (R-NH₂), it undergoes an addition reaction to form a stable thiourea .

If the substrate amine is racemic (mixture of R and S), the reaction with the pure (S)-reagent yields two diastereomers:

-

(S,S)-Thiourea

-

(S,R)-Thiourea

Because these are diastereomers (not enantiomers), they are chemically distinct and separable.[1][2]

Experimental Protocol: Derivatization for HPLC

Objective: Convert a racemic amine sample into diastereomers for achiral HPLC analysis.

Reagents:

-

Substrate: Racemic Amine (~0.1 mmol)

-

Reagent: (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate (1.1 equivalents)

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Base (Optional): Triethylamine (TEA) (Use only if amine is a salt, e.g., HCl salt)

Step-by-Step Methodology:

-

Preparation: Dissolve 0.1 mmol of the target amine in 1.0 mL of MeCN.

-

Addition: Add 0.11 mmol (approx. 22 mg) of (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate.

-

Reaction: Stir at room temperature (20–25°C) for 30–60 minutes.

-

Note: Isothiocyanates react rapidly with primary amines. Secondary amines may require mild heating (40°C).

-

-

Quenching (Optional): If excess reagent interferes with analysis, add a scavenger (e.g., excess butylamine) or remove solvent under vacuum.

-

Analysis: Inject the crude mixture directly onto a C18 Reversed-Phase HPLC column.

-

Mobile Phase: Acetonitrile/Water gradient (e.g., 50:50 to 90:10).

-

Detection: UV at 254 nm (The thiourea and chlorophenyl groups are strong chromophores).

-

Experimental Protocol: NMR Discrimination

Objective: Determine ee% via

-

Reaction: Perform the reaction as above, but use deuterated solvent (e.g., CDCl₃ or DMSO-

) directly in the NMR tube if reagents are pure. -

Acquisition: Acquire

H-NMR spectrum. -

Analysis: Focus on the methine proton (-CH -CH3) of the reagent moiety or the

-proton of the amine substrate.-

The (S,S) and (S,R) diastereomers will show distinct chemical shifts (split peaks).

-

-

Calculation: Integrate the split peaks.

Visualization of Workflows

Reaction Mechanism

The following diagram illustrates the nucleophilic attack of the amine on the isothiocyanate to form the thiourea linkage.

Caption: Nucleophilic addition of a generic amine to the isothiocyanate group forming a stable thiourea linkage.

Analytical Workflow

This decision tree guides the researcher in selecting the appropriate analysis method (HPLC vs. NMR) based on the sample.

Caption: Decision matrix for analyzing chiral amines using (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate.

Comparative Advantages

Why use (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate over other CDAs?

-

Reactivity: Unlike Mosher's Acid (MTPA) or chiral carboxylic acids, isothiocyanates react spontaneously with amines. No coupling reagents (EDC, DCC) or harsh conditions (acid chlorides) are required.

-

Stability: The resulting thioureas are chemically stable and do not racemize during analysis, unlike some ester derivatives.

-

Chromophore: The p-chlorophenyl ring provides strong UV absorption, essential for sensitive HPLC detection (LOD < 1 µg/mL).

-

Crystallinity: The "heavy" chlorine atom often facilitates the crystallization of the resulting diastereomers, which can be useful if the goal is preparative separation (chiral resolution) rather than just analysis.

Safety and Handling

-

Hazard Class: Irritant / Sensitizer.

-

Lachrymator: Like most isothiocyanates, this compound can be irritating to eyes and mucous membranes.

-

Handling: Always handle in a fume hood. Wear nitrile gloves.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis (reaction with moisture to form the amine).

References

-

Santa Cruz Biotechnology. (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate Product Data. Retrieved from

-

Sigma-Aldrich (Merck). Isothiocyanates in Organic Synthesis. General reactivity of isothiocyanates with amines. Retrieved from

- Jeon, D. J., et al. (2000). (R)-[1-(1-Naphthyl)ethyl] Isothiocyanate and (S)-1-Phenylethyl Isothiocyanate: New Chirality Recognizing Reagents. Journal of Organic Chemistry. (Contextual reference for the PEITC family of reagents).

- Toyooka, T. (2013). Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC. Methods in Molecular Biology.

Sources

Introduction to Chiral Isothiocyanates in Organic Synthesis

Technical Guide for Research & Development

Executive Summary

Isothiocyanates (ITCs), characterized by the –N=C=S cumulene moiety, are pivotal electrophiles in organic synthesis. When attached to a chiral scaffold, they become powerful tools for asymmetric synthesis, serving as precursors to chiral thioureas, thiocarbamates, and heterocycles. This guide analyzes the synthesis, reactivity, and application of chiral ITCs, moving beyond basic textbook definitions to address practical laboratory challenges, retention of stereochemistry, and industrial relevance in drug discovery (e.g., Enzalutamide).

Part 1: Structural Fundamentals & Reactivity Profile[1]

The isothiocyanate group is an electrophilic heterocumulene.[1] Unlike their oxygen analogues (isocyanates, –N=C=O), ITCs are "softer" electrophiles due to the lower electronegativity and larger orbital size of sulfur.

Electronic Architecture

-

Resonance & Attack: The central carbon is electron-deficient.[1] Nucleophiles attack here.

-

Soft vs. Hard: The sulfur atom renders the carbon less susceptible to hydration compared to isocyanates, making ITCs more stable to handling in open air, though they remain moisture-sensitive over time.

-

Chirality Transfer: In chiral ITCs derived from chiral amines (R*-NCS), the stereocenter is generally adjacent to the nitrogen.[1] The rigidity of the –N=C=S group (nearly linear, bond angle ~170-176°) minimizes steric shielding of the reacting carbon, allowing for predictable steric interactions during nucleophilic attack.

Visualization: Reactivity Flow

The following diagram illustrates the primary reactivity modes of chiral ITCs with various nucleophiles.

Figure 1: Divergent synthesis pathways starting from a chiral isothiocyanate core.[1]

Part 2: Synthetic Routes to Chiral ITCs

The synthesis of chiral ITCs almost invariably starts from the corresponding chiral primary amine.[1] The critical challenge is retention of configuration . Conditions must be mild enough to prevent racemization at the alpha-carbon.[1]

Method A: The Dithiocarbamate/DCC Route (The "Gold Standard")

This method is preferred for bench-scale synthesis of chiral ITCs because it avoids the use of highly toxic thiophosgene and operates under neutral-to-mildly basic conditions that preserve chirality.[1]

Mechanism:

-

Nucleophilic Attack: The chiral amine attacks Carbon Disulfide (CS₂) in the presence of a base (e.g., Triethylamine) to form a dithiocarbamate salt.[1]

-

Desulfurization: An electrophilic activator, typically Dicyclohexylcarbodiimide (DCC), activates the sulfur, facilitating the elimination of HS⁻ (as DCU and H₂S equivalents) to form the ITC.

Experimental Protocol: Synthesis of (S)-(-)-α-Methylbenzyl Isothiocyanate

| Parameter | Specification |

| Substrate | (S)-(-)-α-Methylbenzylamine (10 mmol) |

| Reagent 1 | Carbon Disulfide (CS₂) (100 mmol, 10 eq) |

| Reagent 2 | Dicyclohexylcarbodiimide (DCC) (10 mmol, 1 eq) |

| Solvent | Anhydrous THF or Diethyl Ether |

| Temp | 0°C to Room Temperature (RT) |

Step-by-Step Procedure:

-

Salt Formation: Dissolve (S)-(-)-α-Methylbenzylamine (1.21 g, 10 mmol) in anhydrous THF (20 mL). Cool to 0°C.[1]

-

CS₂ Addition: Add CS₂ (6.0 mL, excess) followed by Triethylamine (1.4 mL, 10 mmol) dropwise. Stir for 2 hours at 0°C. A white/yellow precipitate (dithiocarbamate salt) may form.[1]

-

Desulfurization: Add DCC (2.06 g, 10 mmol) in one portion.

-

Reaction: Allow the mixture to warm to RT and stir overnight. The reaction is driven by the formation of the insoluble Dicyclohexylurea (DCU) byproduct.[1]

-

Workup: Filter off the white DCU solid.[1] Concentrate the filtrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc) or vacuum distillation.

-

Validation: Check IR for the strong, broad –N=C=S stretch at ~2100 cm⁻¹.[1]

Method B: The Thiophosgene Route

While historically significant and efficient, this method is often avoided in modern academic labs due to safety concerns unless scaling up requires it.

-

Reagent: Thiophosgene (CSCl₂).[1]

-

Condition: Biphasic system (CHCl₃/Water) with NaHCO₃ or CaCO₃ to neutralize HCl.[1]

-

Advantage: extremely fast; works for electron-deficient amines where DCC might fail.[1]

-

Safety Critical: Thiophosgene is highly toxic and hydrolyzes to HCl and CO₂.[1]

Part 3: Applications in Asymmetric Synthesis & Drug Discovery[1]

Chiral Thiourea Organocatalysts

Chiral ITCs are the direct precursors to Takemoto-type catalysts.[1] These bifunctional catalysts activate electrophiles (via H-bonding from the thiourea) and nucleophiles (via the tertiary amine) simultaneously.[1]

Synthesis Logic: Reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a chiral diamine (e.g., (1R,2R)-1,2-diaminocyclohexane) yields the catalyst.[1][2] While the ITC here is often achiral, the reverse strategy (Chiral ITC + Achiral Aniline) is used to generate novel chiral solvating agents.

Pharmaceutical Case Study: Enzalutamide (Xtandi)

Enzalutamide is a standard-of-care androgen receptor antagonist for prostate cancer.[1] Its synthesis highlights the industrial utility of ITCs in constructing thiohydantoin rings.

-

Key Intermediate: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.[1][3][4]

-

Role: This ITC reacts with a chiral amino acid derivative (derived from AIBN or similar scaffolds) to close the thiohydantoin ring.[1]

-

Significance: The ITC moiety is the "linchpin" that enables the cyclization of the drug's core pharmacophore.[1]

Figure 2: The central role of the isothiocyanate intermediate in Enzalutamide synthesis.

Chiral Derivatizing Agents (CDAs)

Chiral ITCs are used to resolve enantiomers of amines by converting them into diastereomeric thioureas, which are then separable by standard HPLC.[1]

-

Reagent: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[1][5]

-

Application: Reacts with a racemic amine mixture.[1] The resulting thioureas are diastereomers with distinct physical properties (solubility, retention time).[1]

Part 4: Safety & Handling Protocols

WARNING: Isothiocyanates and their precursors pose significant health risks.

| Hazard Agent | Risk Profile | Mitigation Protocol |

| Carbon Disulfide (CS₂) | Neurotoxin & Flammable. Flash point -30°C. Chronic exposure damages the nervous system.[1] | Use only in a high-flow fume hood.[1] Avoid all static/spark sources.[1][6][7] Double-glove (Nitrile/Laminate).[1] |

| Thiophosgene | High Acute Toxicity. Causes pulmonary edema.[1] Hydrolyzes to HCl.[1] | Store in a secondary container at 4°C. Keep a beaker of aqueous ammonia nearby to neutralize spills (aminolysis destroys the reagent).[1] |

| Isothiocyanates (General) | Lachrymators & Sensitizers. Potent skin irritants.[1] | Treat all ITCs as potential allergens.[1] If skin contact occurs, wash with PEG-400 or soap/water immediately.[1] |

References

-

Mechanisms of ITC Synthesis

-

Organocatalysis Applications

-

Pharmaceutical Synthesis (Enzalutamide)

-

Chiral Derivatizing Agents

-

Safety Data

Sources

- 1. Process for the preparation of enzalutamide - Patent US-10626091-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2015154730A1 - A process for producing enzalutamide - Google Patents [patents.google.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]

- 8. "Design And Synthesis Of Enzalutamide-Isothiocyanate Hybrid Drug As Anti-Prostate Canc . . ." by Siyu Ou [digitalcommons.wayne.edu]

- 9. sciforum.net [sciforum.net]

- 10. Thiourea synthesis by thioacylation [organic-chemistry.org]

Technical Guide: Biological Activity & Therapeutic Potential of Substituted Phenyl Isothiocyanates

Executive Summary

Substituted phenyl isothiocyanates (PITCs) represent a class of highly reactive electrophiles characterized by the –N=C=S pharmacophore directly attached to an aromatic ring. Unlike their aliphatic counterparts (e.g., sulforaphane) or arylalkyl analogs (e.g., benzyl isothiocyanate), PITCs exhibit distinct electronic properties governed by the resonance effects of the phenyl ring. This guide analyzes their dualistic biological activity: chemoprevention via the Nrf2-Keap1 axis and antimicrobial cytotoxicity via membrane depolarization. It serves as a blueprint for researchers aiming to optimize PITC lead compounds through rational substitution strategies.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The biological efficacy of PITCs is driven by the electrophilicity of the central carbon atom in the isothiocyanate group (

The Hammett Correlation

The reactivity of substituted PITCs correlates strongly with the Hammett substituent constant (

-

Electron-Withdrawing Groups (EWGs): Substituents like

,-

Result: Higher potency, but increased risk of cytotoxicity and glutathione depletion.

-

-

Electron-Donating Groups (EDGs): Substituents like

or-

Result: Lower potency, better stability, and reduced off-target toxicity.

-

Comparative Potency Table

The following table summarizes the theoretical reactivity profile based on substituent electronic effects.

| Substituent (R) | Position | Electronic Effect | Predicted Reactivity ( | Biological Implication |

| Para | Strong Withdrawal | Very High | Potent inducer of apoptosis; high cytotoxicity. | |

| Meta | Strong Withdrawal | High | Strong Nrf2 inducer; moderate stability. | |

| Para | Weak Withdrawal | Moderate | Balanced profile; standard lead for optimization. | |

| - | Neutral | Baseline | Reference compound (Phenyl Isothiocyanate). | |

| Para | Weak Donation | Low-Moderate | Reduced potency; requires higher concentration. | |

| Para | Strong Donation | Low | Weak electrophile; likely metabolically labile. |

Part 2: Mechanisms of Action[1]

Anticancer: The Nrf2-Keap1 Pathway

The primary chemopreventive mechanism of PITCs is the modification of Keap1 (Kelch-like ECH-associated protein 1), a cysteine-rich sensor of oxidative stress.

Mechanism:

-

Basal State: Keap1 binds Nrf2 (Nuclear factor erythroid 2-related factor 2) in the cytoplasm, targeting it for ubiquitination and proteasomal degradation.[1][2]

-

Electrophilic Attack: PITC enters the cell and forms a thiocarbamate adduct with specific cysteine residues on Keap1 (C151, C273, C288).

-

Conformational Change: This modification disrupts the Keap1-Nrf2 interaction.

-

Translocation: Stabilized Nrf2 translocates to the nucleus.[1]

-

Transcription: Nrf2 binds to the Antioxidant Response Element (ARE), driving expression of Phase II detoxifying enzymes (e.g., HO-1, NQO1, GST).

Figure 1: The canonical Nrf2 activation pathway triggered by PITC-mediated alkylation of Keap1 thiols.[1]

Antimicrobial Activity

PITCs exhibit broad-spectrum activity against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) bacteria.

-

Membrane Disruption: The lipophilic phenyl ring facilitates insertion into the bacterial cell membrane, while the electrophilic NCS group reacts with membrane proteins. This causes depolarization, loss of membrane integrity, and leakage of intracellular contents.

-

Enzyme Inhibition: PITCs inhibit bacterial urease and sortase A, enzymes critical for virulence and adhesion.

Part 3: Experimental Protocols

Protocol A: Safe Synthesis of Substituted PITCs

Avoids the use of highly toxic thiophosgene. Uses the dithiocarbamate decomposition method.[3]

Reagents: Substituted aniline (1.0 eq),

Step-by-Step:

-

Dithiocarbamate Formation: Dissolve the substituted aniline in THF at

. Add -

Desulfurization: Cool the mixture to

. Add Tosyl Chloride (dissolved in minimal THF) dropwise. This reagent promotes the elimination of sulfur. -

Reaction: Allow to warm to room temperature and stir for 3–5 hours. Monitor via TLC (disappearance of amine).

-

Workup: Add 1N HCl to quench and remove unreacted amine. Extract with Ethyl Acetate (

). Wash organic layer with brine, dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Figure 2: One-pot synthesis of PITCs via dithiocarbamate decomposition.

Protocol B: Nrf2 Nuclear Translocation Assay

Validates the mechanism of action in mammalian cells (e.g., HepG2 or MCF-7).

-

Seeding: Plate cells (

cells/well) in 6-well plates; incubate 24h. -

Treatment: Treat cells with PITC (1–10

) or DMSO (control) for 1, 3, and 6 hours. -

Fractionation: Harvest cells. Use a Nuclear/Cytosol Extraction Kit to separate fractions.

-

Critical Step: Ensure no cross-contamination of fractions (verify with Lamin B1 for nucleus and GAPDH for cytosol).

-

-

Western Blot:

-

Load 20

protein per lane. -

Primary Ab: Anti-Nrf2 (1:1000).

-

Secondary Ab: HRP-conjugated IgG.

-

-

Analysis: Quantification of Nrf2 bands in the nuclear fraction relative to the control.

Part 4: Future Outlook & Challenges

While PITCs are potent, their clinical translation faces challenges:

-

Bioavailability: Rapid conjugation with glutathione (GSH) via GST enzymes leads to rapid excretion as mercapturic acids.

-

Volatility: Lower molecular weight PITCs are volatile; formulation into cyclodextrin complexes or liposomes is recommended to improve stability.

-

Selectivity: Highly electrophilic PITCs (e.g., 4-NO2-PITC) may cause non-specific protein alkylation. Future design should focus on "soft" electrophiles or prodrug strategies.

References

-

Dufour, V., et al. (2015). The biology of isothiocyanates. BioFactors. [Link]

-

Dinkova-Kostova, A. T., et al. (2017). Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. PNAS. [Link]

-

Wong, R., & Dolman, S. J. (2007).[3] Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamates.[3] The Journal of Organic Chemistry. [Link]

-

Borges, A., et al. (2015). Antibacterial activity and mode of action of selected glucosinolate hydrolysis products against bacterial pathogens. Journal of Food Science and Technology. [Link]

-

Taguchi, K., et al. (2011). Molecular mechanisms of the Keap1–Nrf2 pathway in stress response and cancer evolution. Genes to Cells. [Link]

Sources

The Architect of Chirality: A Technical Guide to Chiral Derivatizing Agents

The Chirality Imperative: Beyond Optical Rotation

In the wake of the 1960s Thalidomide tragedy, the determination of absolute configuration shifted from an academic curiosity to a regulatory mandate. While X-ray crystallography remains the ultimate arbiter of stereochemistry, it requires a single crystal—a luxury often unavailable in early-stage drug discovery or natural product isolation.

This guide addresses the practical alternative: Chiral Derivatizing Agents (CDAs) . These reagents convert enantiomers (indistinguishable by achiral methods) into diastereomers (distinguishable by NMR and HPLC).[1][2]

This is not merely a list of reagents; it is a framework for selecting the correct tool to assign absolute configuration with mathematical certainty.

The NMR Revolution: The Mosher Method[2]

Historical Context & Discovery

Before 1969, assigning configuration via NMR was theoretical.[1][3] Harry S. Mosher (Stanford University) changed this by introducing

Mosher's genius lay in the structural rigidity of the reagent. The presence of the trifluoromethyl (

-

It prevents racemization of the CDA during esterification (unlike mandelic acid).[1]

-

It provides a secondary NMR handle (

NMR) for analysis.[1][4][5]

The Mechanistic Standard: The Mosher Model

The reliability of the Mosher method relies on a specific preferred conformation in solution. When a secondary alcohol reacts with (R)- or (S)-MTPA, the resulting ester adopts a syn-coplanar conformation where the ester carbonyl (

This alignment forces the phenyl group to shield substituents on one side of the chiral center while leaving the other side exposed.

Visualization: The Anisotropic Shielding Cone

The following diagram illustrates the logical flow of the Mosher method, from derivatization to

Caption: The Mosher Workflow. The phenyl ring's magnetic anisotropy differentially shields protons based on stereochemistry.

Protocol: Double Derivatization (Self-Validating)

Critical Note: Never rely on a single derivatization.[1] You must prepare both the (R)- and (S)-MTPA esters to calculate

Reagents:

-

Substrate (Alcohol/Amine): 1-5 mg[1]

-

(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl[1]

-

Dry Pyridine-

(Functions as both base and solvent)[1]

Step-by-Step Workflow:

-

Reaction: In an NMR tube, dissolve substrate (2 mg) in pyridine-

(0.5 mL).[1] -

Addition: Add 10-15

L of (R)-MTPA-Cl. Shake immediately. -

Incubation: Allow to stand at room temperature for 1-3 hours.

-

Verification: Monitor reaction completion via

NMR (shift of carbinyl proton) or -

Repeat: Perform the parallel reaction with (S)-MTPA-Cl in a second tube.

-

Analysis: Tabulate chemical shifts for protons near the chiral center.

Calculation:

-

Positive

: Protons reside on the side unshielded by the phenyl group in the (S)-ester. -

Negative

: Protons reside on the side shielded by the phenyl group in the (S)-ester.

The Chromatographic Solution: Marfey's Reagent

The Challenge of Amino Acids

Mosher's method struggles with amino acids due to zwitterionic solubility issues and competing nucleophiles. In 1984, Peter Marfey introduced 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey's Reagent.[1]

Mechanism: Nucleophilic Aromatic Substitution ( )

FDAA reacts with the primary amine of an amino acid (or peptide hydrolysate) via

-

L-AA + L-FDAA

L-L (elutes first) -

D-AA + L-FDAA

D-L (elutes second)

The D-L diastereomer is more hydrophobic because the side chains of the amino acid and the FDAA alanine align (cis-orientation), interacting more strongly with the C18 stationary phase.

Visualization: Marfey's Analysis Workflow

Caption: Marfey's Method. Hydrophobicity differences between L-L and D-L adducts allow separation on standard C18 columns.

Protocol: Peptide Configuration Analysis

Reagents:

Workflow:

-

Hydrolysis: Hydrolyze peptide (50

g) with 6N HCl at 110°C for 24h. Dry under -

Basify: Redissolve in 50

L -

Derivatize: Add 100

L FDAA solution. Heat at 40°C for 1 hour. -

Quench: Add 20

L 2M HCl to stop reaction and protonate the carboxylates (essential for C18 retention). -

Analyze: Inject onto C18 HPLC (Gradient: Acetonitrile/0.1% TFA). Detect at 340 nm.[1][7]

Modern Advances: Beyond Mosher

While Mosher and Marfey cover 90% of cases, modern "Super-CDAs" address difficult substrates (e.g., hindered alcohols or those with weak anisotropy).[1]

Riguera's Method (The Cyclic Constraint)

Ricardo Riguera (University of Santiago de Compostela) advanced the field by introducing reagents like 9-AMA and MPA for diols and triols.

-

Innovation: By derivatizing two functional groups on the same molecule, the substrate is locked into a cyclic conformation.

-

Result: This amplifies the

values significantly, making assignment possible even for distant chiral centers.

Comparative Data: Selecting the Right Agent

| Agent | Full Name | Target Substrate | Detection | Key Advantage |

| MTPA | Mosher's Acid | The gold standard; high stability; no racemization.[1] | ||

| MPA | Methoxyphenylacetic acid | Larger | ||

| 9-AMA | 9-Anthrylmethoxyacetic acid | Distant Stereocenters | Massive shielding cone (Anthracene); good for remote chirality.[1] | |

| FDAA | Marfey's Reagent | Amino Acids, Peptides | HPLC/LC-MS | Separates enantiomers on achiral columns; high sensitivity.[1][8] |

| PGME | Phenylglycine methyl ester | Carboxylic Acids | Converts chiral acids into separable amides.[1] |

References

-

Dale, J. A., Dull, D. L., & Mosher, H. S. (1969).

-Methoxy- -

Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.[1] Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and

-methoxy- -

Marfey, P. (1984). Determination of D-amino acids.[1] II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[1][11] Carlsberg Research Communications.[1] Link[1]

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[1][12] Chemical Reviews. Link[1]

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review.[1] Amino Acids.[1][5][7][12][13] Link[1]

Sources

- 1. Mosher's acid - Wikipedia [en.wikipedia.org]

- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 3. Mosher's_acid [chemeurope.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. grokipedia.com [grokipedia.com]

- 10. J. A. Dale, D. L. Dull and H. S. Mosher, “α-Methoxy-αtrifluoromethylphenylacetic Acid, a Versatile Reagent for the Determination of Enantiomeric Composition of Alcohols and Amines,” Journal of Organic Chemistry, Vol. 34, No. 9, 1969, pp. 2543-2549.doi10.1021/jo01261a013 - References - Scientific Research Publishing [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 13. pubs.acs.org [pubs.acs.org]

Sourcing and Utilizing (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate in Asymmetric Synthesis

Executive Summary

(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate (CAS: 737000-81-6) is a high-value chiral building block and derivatizing agent. It is structurally significant for its rigid benzylic stereocenter, which resists racemization under standard nucleophilic addition conditions.

Critical Sourcing Insight: Unlike its achiral analogs, this specific enantiomer is rarely held in catalog stock by major global distributors (e.g., Sigma-Aldrich, Fisher). While listed in databases, it is frequently a "make-to-order" item with long lead times.

Strategic Recommendation: For time-critical research, the most reliable procurement strategy is to purchase the abundant precursor, (S)-1-(4-chlorophenyl)ethylamine (CAS: 4187-56-8) , and perform a one-pot conversion. This guide details both the direct sourcing landscape and the validated "in-house" synthesis protocol to ensure project continuity.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate |

| Target CAS | 737000-81-6 (Isothiocyanate) |

| Precursor CAS | 4187-56-8 (Amine) |

| Molecular Formula | C₉H₈ClNS |

| Molecular Weight | 197.68 g/mol |

| Stereochemistry | (S)-Enantiomer (Benzylic) |

| Reactivity | Electrophilic Carbon (N=C =S); Reacts with amines, alcohols, thiols |

| Storage | 2–8°C, under Argon/Nitrogen (Moisture Sensitive) |

Procurement Strategy: The "Make vs. Buy" Decision

Due to the scarcity of the isothiocyanate, a dual-sourcing strategy is required.

Tier 1: Direct Sourcing (Isothiocyanate)

Use this channel only if lead time (>4 weeks) is acceptable.

These suppliers list the specific CAS 737000-81-6, but inventory must be verified via inquiry.

-

Santa Cruz Biotechnology (SCBT): Often lists chiral isothiocyanates as "Inquire" items.

-

BOC Sciences: Specializes in chiral building blocks; likely requires custom synthesis.

-

ChemBlink Network Vendors: Aggregators often list this CAS, but verify the Certificate of Analysis (CoA) strictly for Enantiomeric Excess (ee%).

Tier 2: Precursor Sourcing (Recommended)

Use this channel for immediate availability (<1 week).

Purchase (S)-1-(4-chlorophenyl)ethylamine (CAS: 4187-56-8).[1][2][][4][5] This amine is widely available and stable.

-

Sigma-Aldrich (Merck): Catalog items often under "Chiral Building Blocks."

-

Alfa Chemistry: High reliability for benzylic amines.

-

TCI Chemicals: Standard stock item (check "C" section for Chloro-alpha-methylbenzylamine).

-

Enamine: Excellent source for bulk quantities if scaling up.

Decision Logic Diagram

The following workflow illustrates the optimal decision path for securing this reagent.

Figure 1: Strategic decision tree for sourcing the chiral reagent.

Technical Protocol: In-House Synthesis

Rationale: Converting the amine to isothiocyanate ensures you control the stereochemical purity. The reaction preserves the chiral center because the transformation occurs at the nitrogen atom, not the benzylic carbon.

Method: Dithiocarbamate formation followed by desulfurization using Tosyl Chloride (TsCl).[6] This method avoids the use of highly toxic thiophosgene.

Reagents

-

(S)-1-(4-chlorophenyl)ethylamine (1.0 equiv)[2]

-

Carbon Disulfide (CS₂, 1.2 equiv) (Caution: Flammable/Toxic)

-

Triethylamine (Et₃N, 2.2 equiv)

-

p-Toluenesulfonyl chloride (TsCl, 1.1 equiv)

-

Solvent: THF or Dichloromethane (DCM)

Step-by-Step Workflow

-

Dithiocarbamate Formation:

-

Dissolve the amine (10 mmol) and Et₃N (22 mmol) in THF (50 mL) under N₂ atmosphere.

-

Cool to 0°C in an ice bath.

-

Add CS₂ (12 mmol) dropwise. A precipitate (dithiocarbamate salt) may form.

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

-

-

Desulfurization (Formation of Isothiocyanate):

-

Cool the mixture back to 0°C.

-

Add a solution of TsCl (11 mmol) in THF (10 mL) dropwise.

-

Allow to warm to RT and stir for 2–3 hours. Mechanism: The TsCl activates the sulfur, promoting elimination of TsS⁻ and formation of the -NCS group.

-

-

Work-up:

-

Add 1N HCl (to quench unreacted amine/base).

-

Extract with Diethyl Ether or Ethyl Acetate (3x).

-

Wash organics with Brine, dry over MgSO₄, and concentrate.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc). Isothiocyanates move near the solvent front in non-polar systems.

-

Figure 2: Reaction mechanism for the conversion of amine to isothiocyanate.

Quality Control & Validation (Self-Validating System)

Trusting the label is insufficient for chiral chemistry.[7] You must validate the Identity and Enantiomeric Excess (ee%) .

A. Identity Verification (NMR)

-

¹H NMR (CDCl₃): Look for the benzylic proton quartet shifted downfield compared to the amine (typically ~4.8–5.0 ppm).

-

¹³C NMR: The diagnostic signal is the isothiocyanate carbon (-N=C=S ), which appears as a weak, broad peak around 130–140 ppm .

B. Chiral Purity (HPLC)

-

Column: Daicel Chiralcel OD-H or AD-H (Standard for aromatic/benzylic compounds).

-

Mobile Phase: Hexane:Isopropanol (90:10 or 95:5).

-

Detection: UV at 254 nm (Strong absorption due to chlorophenyl ring).

-

Acceptance Criteria: ee% > 98%.

-

Note: If you synthesized it from >99% ee amine using the protocol above, racemization is negligible.

-

Applications in Drug Development

-

Chiral Resolution:

-

React the (S)-isothiocyanate with a racemic amine mixture.

-

Result: Formation of diastereomeric thioureas.

-

Separation: Diastereomers have different physical properties (solubility/polarity), allowing separation via standard silica chromatography or crystallization.

-

-

Synthesis of Chiral Heterocycles:

-

The isothiocyanate reacts with hydrazines or amino-alcohols to form chiral thiazoles and oxazoles, common scaffolds in kinase inhibitors.

-

References

- Synthesis Methodology: Wong, R., & Dolman, S. J. (2007). "Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamates." Journal of Organic Chemistry. (Validated method for converting amines to ITCs).

-

Chemical Safety: PubChem Compound Summary: 4-Chlorophenyl isothiocyanate. National Library of Medicine. Available at: [Link] (Generic safety data for chlorophenyl isothiocyanates).

(Note: Always consult the specific SDS for CAS 737000-81-6 or 4187-56-8 before handling.)

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. (S)-1-(4-Chlorophenyl)ethylamine | CAS 4187-56-8 | Sun-shinechem [sun-shinechem.com]